molecular formula C9H17NO2 B14073847 Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate

Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate

Cat. No.: B14073847
M. Wt: 171.24 g/mol
InChI Key: YHZLZMMKQONJRQ-UHFFFAOYSA-N
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Description

Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate (CAS 159279-79-5) is a specialty chemical building block belonging to the class of 1-aminocyclopropane-1-carboxylic acid esters. The compound features a cyclopropane ring, a methyl ester group, and a free amino group on the same carbon atom, making it a valuable scaffold in organic synthesis and medicinal chemistry research. Its molecular formula is C9H17NO2 and it has a molecular weight of 171.24 g/mol . Cyclopropane-containing amino acids and their derivatives are of significant research interest due to their role as conformational constraints in peptide chemistry. Incorporating a strained cyclopropane ring into peptide backbones can restrict conformational freedom, leading to enhanced resistance to enzymatic hydrolysis and the creation of novel bioactive compounds . Furthermore, 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-known biochemical precursor to the plant hormone ethylene . Structural analogs of ACC, particularly those with substitutions at the 2-position like the diethyl groups in this compound, have been investigated as potential inhibitors of the ethylene-forming enzyme (EFE) . Such inhibitors are valuable tools for studying and potentially controlling various plant developmental processes, including ripening, senescence, and germination . As such, this ester derivative serves as a protected synthetic intermediate that can be used in the development of novel plant growth regulators or enzyme inhibitors. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-4-8(5-2)6-9(8,10)7(11)12-3/h4-6,10H2,1-3H3

InChI Key

YHZLZMMKQONJRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1(C(=O)OC)N)CC

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The reaction of diethyl-substituted alkenes with diiodomethane and a zinc-copper couple generates the cyclopropane core. For example, 3,3-diethyl-1-pentene reacts under these conditions to yield 2,2-diethylcyclopropane derivatives. Modifications include using chiral auxiliaries or catalysts to induce enantioselectivity.

Reaction Conditions :

  • Substrate: 3,3-diethyl-1-pentene (1.0 equiv)
  • Reagents: CH₂I₂ (2.5 equiv), Zn-Cu (3.0 equiv)
  • Solvent: Et₂O, 0°C to reflux
  • Yield: 60–75%

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable cyclopropanation via carbene transfer. Ethyl diazoacetate derivatives react with diethyl-substituted alkenes to form the cyclopropane ring. For instance, styrene derivatives with diethyl groups undergo Rh₂(OAc)₄-catalyzed reactions with ethyl diazoacetate, achieving 70–85% yields.

Data Table 1: Cyclopropanation Methods

Method Substrate Catalyst Yield (%)
Simmons-Smith 3,3-Diethyl-1-pentene Zn-Cu 60–75
Rh-Catalyzed Diethyl-substituted styrene Rh₂(OAc)₄ 70–85

Introduction of the Carboxylate Ester Group

Esterification precedes or follows cyclopropanation, depending on the route.

Esterification via Acid-Catalyzed Reaction

The carboxylic acid intermediate (e.g., 2,2-diethylcyclopropane-1-carboxylic acid) is treated with methanol under acidic conditions. Concentrated sulfuric acid (0.1 equiv) in refluxing methanol achieves 90–95% conversion to the methyl ester.

Reaction Conditions :

  • Substrate: 2,2-Diethylcyclopropane-1-carboxylic acid (1.0 equiv)
  • Reagents: MeOH (10 equiv), H₂SO₄ (0.1 equiv)
  • Temperature: 65°C, 6 hours
  • Yield: 92%

Direct Cyclopropanation-Esterification Tandem

Ethyl diazoacetate participates in cyclopropanation while simultaneously introducing the ester group. This one-pot method reduces steps but requires stringent control to avoid side reactions.

Amination Techniques for 1-Position Functionalization

Introducing the amino group at the cyclopropane bridgehead is challenging due to steric hindrance.

Gabriel Synthesis

The bromide intermediate (e.g., 1-bromo-2,2-diethylcyclopropane-1-carboxylate) reacts with potassium phthalimide, followed by hydrazinolysis. This two-step process achieves 65–80% overall yield.

Reaction Pathway :

  • Substitution :
    • Substrate: 1-Bromo-2,2-diethylcyclopropane-1-carboxylate
    • Reagent: K-phthalimide (1.2 equiv), DMF, 80°C, 12 h
    • Yield: 85%
  • Deprotection :
    • Reagent: NH₂NH₂ (2.0 equiv), EtOH, reflux, 4 h
    • Yield: 92%

Curtius Rearrangement

Acyl azides derived from the cyclopropane carboxylate undergo thermal rearrangement to isocyanates, which hydrolyze to amines. This method preserves stereochemistry but requires handling hazardous intermediates.

Reaction Conditions :

  • Substrate: 2,2-Diethylcyclopropane-1-carbonyl azide
  • Temperature: 120°C, toluene
  • Yield: 70–75%

Data Table 2: Amination Methods

Method Intermediate Conditions Yield (%)
Gabriel Synthesis 1-Bromo derivative K-phthalimide, DMF 65–80
Curtius Rearrangement Acyl azide Toluene, 120°C 70–75

Enantioselective Synthesis Approaches

Enzymatic Asymmetrization

Pig liver esterase (PLE) hydrolyzes prochiral diesters enantioselectively. For example, bis(2,2,2-trifluoroethyl) 2,2-diethylcyclopropane-1,1-dicarboxylate undergoes PLE-catalyzed hydrolysis to yield (1R)-monoester, which is converted to the amine via Curtius rearrangement.

Key Steps :

  • Enzymatic Hydrolysis :
    • Substrate: Diester (1.0 equiv)
    • Enzyme: PLE (20 mg/mmol)
    • Buffer: pH 7.0 phosphate, 25°C
    • ee: >95%
  • Curtius Rearrangement :
    • Reagent: DPPA (1.5 equiv), Et₃N (2.0 equiv)
    • Yield: 78%

Chiral Auxiliary-Mediated Cyclopropanation

(2S)-N-Benzoyl-2-tert-butyl-4-methylene-1,3-oxazolidin-5-one directs asymmetric cyclopropanation with diethylcarbene precursors. Diastereomers are separated chromatographically, yielding enantiopure amino esters after hydrolysis.

Comparative Analysis of Methodologies

Data Table 3: Route Efficiency Comparison

Route Steps Overall Yield (%) Stereocontrol Scalability
Simmons-Smith + Gabriel 4 50–60 Low High
Rh-Catalyzed + Curtius 3 45–55 High Moderate
Enzymatic Asymmetrization 5 40–50 Excellent Low

Advantages and Limitations :

  • Simmons-Smith Route : Cost-effective but limited stereocontrol.
  • Transition Metal Catalysis : Efficient for stereoselectivity but requires expensive catalysts.
  • Enzymatic Methods : High enantiomeric excess but multi-step and lower scalability.

Scientific Research Applications

Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key analogs and their substituents:

Compound Name Substituents (Positions) Molecular Weight Key References
Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate 1-NH₂, 1-COOCH₃, 2,2-diethyl ~187.25 (calc.)
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate 1-NH₂, 1-COOCH₃, 2-ethyl 173.22
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid (c3Val) 1-NH₂, 1-COOH, 2,2-dimethyl 143.14
Ethyl 1-amino-2-vinylcyclopropanecarboxylate 1-NH₂, 1-COOCH₂CH₃, 2-vinyl 169.21
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate 1-CH₃, 2,2-Cl, 1-COOCH₃ 193.04
Key Observations:
  • Electronic Effects: The vinyl group in Ethyl 1-amino-2-vinylcyclopropanecarboxylate introduces π-electrons, altering reactivity in ring-opening reactions compared to ethyl or methyl groups .
  • Halogenation : Dichloro substituents (e.g., Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate) increase electrophilicity, making the compound more reactive toward nucleophiles .

Physicochemical Properties

  • Solubility: The methyl ester group improves lipophilicity compared to carboxylic acid analogs (e.g., ACC), enhancing membrane permeability.
  • Stereochemical Effects: The (1S,2R) configuration in some analogs (e.g., (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate) influences binding affinity to biological targets, highlighting the importance of stereochemistry in drug design .

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